![molecular formula C14H19FN2O3S B2552158 N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)propane-1-sulfonamide CAS No. 954656-04-3](/img/structure/B2552158.png)
N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)propane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)propane-1-sulfonamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Chemical Reactions Analysis
The chemical reactions involving “N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)propane-1-sulfonamide” are not well-documented .Scientific Research Applications
Synthesis of Oxazines
This compound can be used in the synthesis of oxazines, a six-membered ring containing one nitrogen and one oxygen atom . Oxazines are important functionalized skeletons and play a crucial role in medicinal chemistry . A copper-catalyzed tandem CuAAC/ring cleavage/ [4+2] annulation reaction of terminal ynones, sulfonyl azides, and imines has been developed to synthesize the functionalized oxazines under mild conditions .
Therapeutic Agents
Oxazine derivatives, which can be synthesized using this compound, are widely used as therapeutic agents . They have various pharmacological activities and are used in drug discovery and medicinal chemistry . Some of the therapeutic applications include:
Analgesic: Oxazine derivatives can be used as analgesics .
Anticancer: They can also be used as anticancer agents .
Antioxidant: Oxazine derivatives have antioxidant properties .
Anti-inflammatory: They can be used as anti-inflammatory agents .
BACE1 Inhibitors: Oxazine derivatives can be used as BACE1 inhibitors .
Anti-HIV: They can also be used in the treatment of HIV .
Fibroblast Growth Factor Receptor Inhibitors
The compound can be used in the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, which have potent activities against FGFR1, 2, and 3 . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors. Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
properties
IUPAC Name |
N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]propane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O3S/c1-2-7-21(19,20)16-9-11-8-14(18)17(10-11)13-5-3-12(15)4-6-13/h3-6,11,16H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFXXGPGTVQOCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NCC1CC(=O)N(C1)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)propane-1-sulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.